molecular formula C14H21NO3 B13637978 Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate

Cat. No.: B13637978
M. Wt: 251.32 g/mol
InChI Key: YVMZQLLKDUNRGC-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and substituted furans. One common method involves the condensation of 5-methylfuran-2-carbaldehyde with piperidine-3-carboxylic acid, followed by esterification with ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the furan ring may participate in hydrogen bonding and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.

    Methyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 1-[(5-ethylfuran-2-yl)methyl]piperidine-3-carboxylate: Similar structure but with an ethyl group on the furan ring instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the furan and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C14H21NO3/c1-3-17-14(16)12-5-4-8-15(9-12)10-13-7-6-11(2)18-13/h6-7,12H,3-5,8-10H2,1-2H3

InChI Key

YVMZQLLKDUNRGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(O2)C

Origin of Product

United States

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